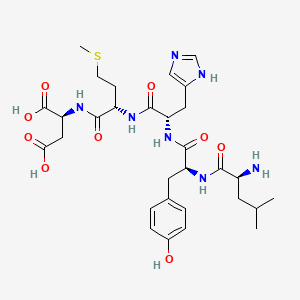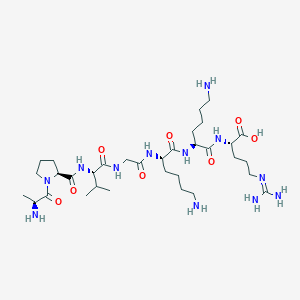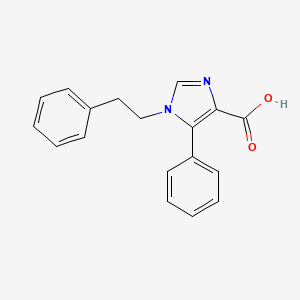
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexenone, characterized by the presence of a hydroxycyclopentyl group at the 6-position. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base. Another method includes the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts, among other oxidizing agents .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely and include different alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the synthesis of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This compound also participates in Michael addition reactions, where nucleophiles add to the β-position of the enone system .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxycyclopentyl group.
2-Cyclohexen-1-one: Another analog with different substituents at the 6-position.
Uniqueness
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with simpler compounds .
Propiedades
Número CAS |
824975-83-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
6-(1-hydroxycyclopentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h2,6,9,13H,1,3-5,7-8H2 |
Clave InChI |
HOAVLBSGSIUNKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2CCC=CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


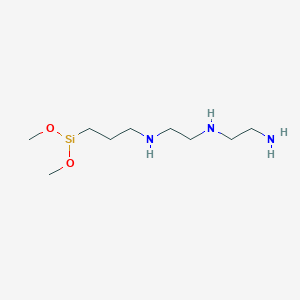
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
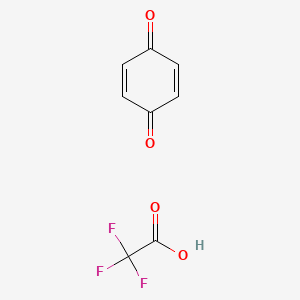
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

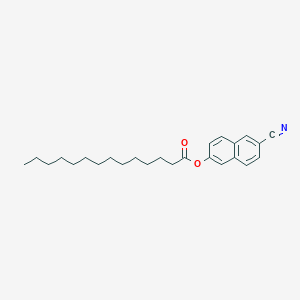
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
